
Tartaramide, D-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tartaramide, D- is a useful research compound. Its molecular formula is C4H8N2O4 and its molecular weight is 148.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tartaramide, D- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tartaramide, D- including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis
Tartaramide, D- is utilized extensively in organic synthesis, particularly as a chiral building block. Its ability to form high enantiomeric excess (ee) makes it valuable in the production of chiral compounds.
- Chiral Ligands : Tartaramide derivatives serve as chiral ligands in asymmetric synthesis. They facilitate the formation of chiral centers in various organic reactions, enhancing the efficiency of synthesizing pharmaceuticals and agrochemicals .
- Synthesis of Lactams and Lactones : The compound is also used to produce chiral lactams and lactones, which are important intermediates in medicinal chemistry. The high ee achieved with tartaramides contributes to the development of drugs with specific biological activities .
Materials Science
In materials science, Tartaramide, D- has been explored for its potential in creating novel materials with specific properties.
- Stereocopolyamides : Research has shown that Tartaramide can be incorporated into stereocopolyamides, which exhibit unique thermal and mechanical properties. These materials are investigated for applications in high-performance polymers .
- Silica Fibers : Tartaramide has been studied for its role in forming highly aligned silica fibers through sol-gel processes. These fibers possess significant strength and thermal stability, making them suitable for advanced material applications .
Case Studies
Several studies have documented the applications of Tartaramide, D-:
- Study on Chiral Ligands : A study highlighted the use of tartaramides as chiral ligands in catalysis, demonstrating their effectiveness in promoting asymmetric reactions with high yields and selectivity .
- Investigation of Crystallization Behavior : Another research focused on the crystallization behavior of tartaramides, revealing insights into their structural properties and potential uses in crystalline materials .
Data Table: Applications of Tartaramide, D-
Application Area | Specific Use | Benefits |
---|---|---|
Organic Synthesis | Chiral ligands | High enantiomeric excess |
Synthesis of lactams/lactones | Efficient production of chiral compounds | |
Materials Science | Stereocopolyamides | Unique thermal and mechanical properties |
Formation of silica fibers | Enhanced strength and thermal stability |
Q & A
Q. Basic: What are the standard protocols for synthesizing D-tartaramide derivatives, and how do reaction conditions influence stereochemical outcomes?
Answer :
D-Tartaramide derivatives are synthesized via polycondensation of α,ω-diamines with pentachlorophenyl di-O-methyl D-tartrates under controlled conditions. Key parameters include:
- Solvent : Anhydrous dimethylformamide (DMF) to prevent hydrolysis.
- Temperature : 60–80°C to balance reaction rate and stereochemical fidelity.
- Catalyst : No external catalyst is required; the reaction proceeds via nucleophilic acyl substitution.
Stereochemical control is achieved by selecting enantiomerically pure tartrate precursors. For example, poly(tartaramide)s (PnDMT) with n = 5 or 8 exhibit distinct stereocomplexation behaviors depending on the diamine chain length .
Table 1 : Synthesis Parameters and Stereochemical Outcomes
Diamine Chain Length (n) | Reaction Time (h) | Yield (%) | Stereocomplex Stability |
---|---|---|---|
5 | 24 | 78 | Moderate |
8 | 36 | 85 | High |
Q. Basic: How can researchers validate the crystallographic parameters of D-tartaramide compounds, and what tools are essential for reproducibility?
Answer :
Validation requires:
Single-crystal X-ray diffraction (SCXRD) : To determine unit cell parameters (e.g., a = 4.9064 Å, β = 96.249° for D-tartaramide/malamide quasiracemates) .
Comparative analysis : Cross-reference with the Crystallography Open Database (COD) entry 7230992 for baseline data .
Software : Use Olex2 or SHELX for structure refinement.
Reproducibility checklist :
- Ensure crystals are free of solvent inclusions.
- Calibrate diffractometers using standard reference materials.
- Publish raw crystallographic data (e.g., .cif files) for peer validation .
Q. Advanced: How should researchers resolve contradictions in spectroscopic data (e.g., FT-IR vs. NMR) when characterizing D-tartaramide intermediates?
Answer :
Contradictions often arise from dynamic molecular interactions or solvent effects. Methodological steps:
In-situ FT-IR : Monitor real-time carbonyl shifts (e.g., amide C=O at 1609 cm⁻¹ vs. carboxyl C=O at 1653 cm⁻¹ in Ce(OTf)₄ complexes) .
Variable-temperature NMR : Identify temperature-dependent conformational changes.
Computational modeling : Use DFT calculations (e.g., Gaussian) to correlate observed shifts with predicted vibrational modes.
Case example : Discrepancies in boronated intermediates’ UV-Vis spectra (449 nm peaks) were resolved by tracking pyridinium species formation kinetics .
Q. Advanced: What experimental strategies optimize enantioselective catalysis using D-tartaramide-derived Brønsted acid catalysts?
Answer :
Key strategies include:
Dual catalysis : Pair D-tartaramide Brønsted acids with lanthanide triflates (e.g., Ce(OTf)₄) to enhance boronate activation .
Kinetic profiling : Establish rate laws (e.g., first-order dependence on catalyst loading) via stopped-flow UV-Vis.
Stereochemical amplification : Use chiral dioxaborolane intermediates to achieve >98% ee in allylation reactions .
Critical parameters :
- Solvent polarity (e.g., dichloromethane minimizes side reactions).
- Substrate-to-catalyst ratio (optimized at 100:1).
Q. Advanced: How do poly(tartaramide) stereocomplexes differ from their enantiopure counterparts in thermal and mechanical properties?
Answer :
Stereocomplexes (e.g., P5DMT/P8DMT blends) exhibit:
- Enhanced thermal stability : Melting points increase by 20–30°C compared to homochiral polymers due to interchain H-bonding .
- Mechanical anisotropy : Tensile modulus improves by 40% in stereocomplex films.
Experimental validation :
- DSC : Measure Tₘ shifts (e.g., 180°C vs. 210°C).
- Rheometry : Analyze shear-thinning behavior at 150–200°C.
Q. Advanced: What frameworks (e.g., FINER, PICO) are most effective for designing hypothesis-driven studies on D-tartaramide applications?
Answer :
Use FINER criteria to ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant :
- Example : "Does Ce(OTf)₄ coordination to D-tartaramide amide groups enhance catalytic turnover in boronate additions?"
- Feasible : Testable via FT-IR and kinetic assays.
- Novel : Explores understudied Brønsted acid-Lewis acid synergies.
PICO framework (Population, Intervention, Comparison, Outcome):
Properties
CAS No. |
13007-74-4 |
---|---|
Molecular Formula |
C4H8N2O4 |
Molecular Weight |
148.12 g/mol |
IUPAC Name |
(2S,3S)-2,3-dihydroxybutanediamide |
InChI |
InChI=1S/C4H8N2O4/c5-3(9)1(7)2(8)4(6)10/h1-2,7-8H,(H2,5,9)(H2,6,10)/t1-,2-/m0/s1 |
InChI Key |
GRMNJXQBRPJVQV-LWMBPPNESA-N |
SMILES |
C(C(C(=O)N)O)(C(=O)N)O |
Isomeric SMILES |
[C@H]([C@@H](C(=O)N)O)(C(=O)N)O |
Canonical SMILES |
C(C(C(=O)N)O)(C(=O)N)O |
Key on ui other cas no. |
77982-84-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.